molecular formula C21H24F3N3O2 B2883606 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 1049446-10-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2883606
CAS No.: 1049446-10-7
M. Wt: 407.437
InChI Key: KWOMVHOXBXIODN-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring, a trifluoromethyl group, and an ethylbenzamide moiety, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 4-methoxyphenylamine with a suitable dihalide to form the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts, controlled reaction conditions, and purification techniques to ensure the production of a high-purity final product. Large-scale synthesis may also employ continuous flow chemistry to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cardiovascular diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

  • N-(2-(4-(3-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

  • N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups and its ability to interact with particular biological targets. Its trifluoromethyl group enhances its chemical stability and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O2/c1-29-19-8-6-18(7-9-19)27-14-12-26(13-15-27)11-10-25-20(28)16-2-4-17(5-3-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOMVHOXBXIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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